molecular formula C5H6N4S B2354274 5-Aminopyrazine-2-carbothioamide CAS No. 1339896-26-2

5-Aminopyrazine-2-carbothioamide

Cat. No.: B2354274
CAS No.: 1339896-26-2
M. Wt: 154.19
InChI Key: POBFGXVSJLDNJH-UHFFFAOYSA-N
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Description

5-Aminopyrazine-2-carbothioamide: is a versatile small molecule with the molecular formula C5H6N4S and a molecular weight of 154.2 g/mol It is a derivative of pyrazine, a nitrogen-containing heterocycle, and features an amino group at the 5-position and a carbothioamide group at the 2-position

Safety and Hazards

The safety information for 5-Aminopyrazine-2-carbothioamide includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminopyrazine-2-carbothioamide typically involves the reaction of 5-aminopyrazine with thiocarbamoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform, and requires the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 5-Aminopyrazine-2-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 5-Aminopyrazine-2-carbonitrile
  • 5-Aminopyrazine-2-carboxamide
  • 5-Aminopyrazine-2-carboxylic acid

Comparison: 5-Aminopyrazine-2-carbothioamide is unique due to the presence of the carbothioamide group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The carbothioamide group can engage in specific interactions that are not possible with other functional groups, making it a valuable compound in various applications .

Properties

IUPAC Name

5-aminopyrazine-2-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4S/c6-4-2-8-3(1-9-4)5(7)10/h1-2H,(H2,6,9)(H2,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POBFGXVSJLDNJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)N)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1339896-26-2
Record name 5-aminopyrazine-2-carbothioamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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